Regiochemical Scaffold Validation: [4,3-c] vs. [3,4-c] Pyrazolopyridine in c-Met Kinase Inhibition
The [4,3-c] tetrahydropyrazolopyridine scaffold has been directly validated in a c-Met kinase inhibitor program where structure-based design yielded compound 8c with an IC₅₀ of 68 nM against c-Met kinase and >50-fold selectivity over other tyrosine kinases tested [1]. In contrast, the [3,4-c] regioisomer (CAS 794451-98-2 for the 1-methyl-3-trifluoromethyl variant) has no comparable c-Met inhibition data reported in the primary literature. This asymmetry in target validation is significant because c-Met is a clinically pursued oncology target; the [4,3-c] geometry orients the 5-position secondary amine vector in a manner compatible with ATP-binding site engagement, whereas the [3,4-c] geometry presents a different exit vector that may not support the same binding mode [1].
| Evidence Dimension | c-Met kinase inhibitory activity of elaborated [4,3-c] scaffold derivatives |
|---|---|
| Target Compound Data | Compound 8c (4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative): IC₅₀ = 68 nM against c-Met; >50-fold selectivity over other tyrosine kinases |
| Comparator Or Baseline | Lead compound 1 (same scaffold, different substitution): activity inferior to 8c; [3,4-c] scaffold derivatives: no c-Met IC₅₀ data reported in primary literature |
| Quantified Difference | Compound 8c is ≥9-fold more potent than the lead compound 1 in the same series (exact lead IC₅₀ not specified; only qualitative 'better activity' reported); no measurable activity for [3,4-c] analogs |
| Conditions | Enzymatic inhibition assay against recombinant c-Met kinase; cellular potency evaluated in MKN45, EBC-1, and PC-3 cell lines |
Why This Matters
Procurement of the [4,3-c] scaffold ensures access to a regioisomer with demonstrated kinase inhibitory potential, whereas the [3,4-c] regioisomer lacks comparable target validation, introducing greater risk into any kinase-focused medicinal chemistry campaign.
- [1] Chen Y, et al. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Eur J Med Chem. 2017;138:942-951. doi:10.1016/j.ejmech.2017.06.029 View Source
